1-Undecylazepane is a chemical compound belonging to the class of azepanes, which are seven-membered cyclic amines. It is characterized by the presence of a long undecyl chain (11 carbon atoms) attached to the nitrogen atom in the azepane ring. This unique structure imparts specific chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science.
1-Undecylazepane can be synthesized from simpler organic compounds through various chemical reactions. The sources for its synthesis often include commercially available starting materials that undergo transformation via established synthetic pathways.
1-Undecylazepane is classified as an organic compound and specifically falls under the category of heterocyclic compounds due to the presence of nitrogen in its ring structure. It is also categorized as a saturated compound, meaning it does not contain double or triple bonds within its cyclic structure.
The synthesis of 1-undecylazepane typically involves several steps, including:
The synthesis may utilize methods such as:
The molecular structure of 1-undecylazepane features a seven-membered ring with one nitrogen atom and a long undecyl chain. The general formula can be expressed as .
This representation highlights the connectivity of atoms within the molecule, showcasing its cyclic nature and functional groups.
1-Undecylazepane can participate in various chemical reactions typical for amines and cyclic compounds:
Reactions involving 1-undecylazepane may require specific conditions such as temperature control, solvent choice, and catalysts to optimize yield and selectivity.
The mechanism of action for 1-undecylazepane primarily revolves around its ability to interact with biological targets due to its nitrogen functionality. This interaction can lead to modulation of biological pathways, particularly in neuropharmacology where azepanes are known to exhibit activity at neurotransmitter receptors.
Research indicates that compounds similar to 1-undecylazepane may influence GABAergic systems, potentially acting as anxiolytics or sedatives. The specific binding affinity and efficacy would depend on structural modifications and substitutions on the azepane framework.
1-Undecylazepane has potential applications in:
The unique structural features of 1-undecylazepane make it a compound of interest for further exploration in both synthetic chemistry and applied sciences.
1-Undecylazepane represents a specialized structural motif in organic and medicinal chemistry, characterized by a seven-membered azepane ring (hexahydroazepine) N-substituted with a linear undecyl (C11H23) chain. This medium-ring heterocycle combines the inherent conformational flexibility and basicity of azepanes with the lipophilic properties of a long alkyl chain. Such structural features suggest potential applications in surfactant chemistry, biomembrane interaction studies, and as a building block for pharmacological agents targeting lipid-associated biological systems. The undecyl chain length is particularly significant, as it may optimize lipophilicity for enhanced biomembrane permeability while maintaining metabolic stability compared to shorter alkyl analogs. Current research on this specific compound remains emergent, positioning it within broader investigations into alkyl-substituted medium-ring amines.
The systematic exploration of azepane (hexamethyleneimine) chemistry began with its identification as a stable, saturated seven-membered heterocycle accessible via partial hydrogenolysis of hexamethylenediamine—an industrial process documented since the mid-20th century [2]. Unlike its smaller analog piperidine (six-membered ring), azepane’s expanded ring size accommodates greater conformational flexibility, reduced ring strain, and enhanced ability to adopt multiple puckered conformations. These properties initially spurred applications in polymer chemistry and catalysis, particularly as ligands or corrosion inhibitors exploiting its strong basicity (pKa ~ 10.5).
The pharmaceutical significance of azepanes emerged gradually, with early examples like cetiedil (a vasodilator) and tolazamide (an antidiabetic) demonstrating the scaffold’s versatility in drug design. By 2019, over 20 FDA-approved drugs incorporated azepane-derived structures, spanning therapeutic areas from oncology (bazedoxifene) to neurology (setastine) and infectious diseases (mecillinam) [3]. The synthetic evolution progressed from simple ring-closure strategies (e.g., cyclization of ε-amino acids) to sophisticated methodologies like Beckmann rearrangements of cyclohexanone oximes and transition-metal-catalyzed cyclizations. Notably, the incorporation of alkyl chains at the azepane nitrogen became a key strategy for modulating lipophilicity and bioavailability. While methyl, ethyl, and benzyl substituents dominated early analogs, longer alkyl chains (e.g., undecyl) represent a deliberate extension to enhance membrane interaction and sustained pharmacokinetics.
Table 1: Historical Development of Alkyl-Substituted Azepanes
Time Period | Synthetic Advancements | Key Alkyl Substituents | Primary Applications |
---|---|---|---|
1950s–1970s | Industrial hydrogenolysis of diamines; Ring-closure reactions | Methyl, ethyl | Polymer chemistry; Surfactants |
1980s–2000s | Beckmann rearrangements; Reductive amination | Benzyl, propyl, butyl | Early pharmaceuticals (e.g., tolazamide) |
2010s–Present | Catalytic C–N coupling; Retrosynthetic algorithms | C8–C14 alkyl chains | Targeted drug delivery; Lipidomics |
Research into medium-ring amines like azepanes follows three interconnected paradigms: combinatorial enumeration, retrosynthetic accessibility assessment, and polypharmacological profiling. The advent of generated databases (GDBs) revolutionized scaffold discovery by systematically enumerating chemically feasible small molecules. GDB-4c, containing ring systems with up to 4 cyclic amides, identified 1139 mono- and bicyclic amine/diamine scaffolds with five-, six-, or seven-membered rings. Among these, 680 scaffolds (60%) were novel (absent from PubChem), predominantly featuring seven-membered rings like azepanes fused to additional cycles or substituted with functional handles [1]. Novelty was highest for scaffolds combining a seven-membered ring with a primary amine (e.g., NH₂-functionalized azepanes), underscoring the underexplored potential of this chemical space.
Retrosynthetic planning using tools like AiZynthfinder demonstrated that approximately 50% of enumerated azepane-type scaffolds (573 molecules) were synthetically accessible from commercial precursors. Fused bicyclic azepanes, such as those derived from Beckmann rearrangements of cyclohexanone oximes, proved particularly tractable [1]. For alkyl-substituted variants like 1-undecylazepane, synthetic routes typically involve:
The third paradigm focuses on biological profiling. While 1-undecylazepane itself remains understudied, structurally related N-alkylazepanes show diverse bioactivities. For instance, N-benzylated azepanes exhibit potent inhibition of monoamine transporters (NET, DAT) and σ-1 receptors (IC₅₀ ≈ 110 nM), attributed to optimal lipophilicity enabling blood-brain barrier penetration [1]. Long alkyl chains (C8–C14) may confer affinity for lipid bilayers or allosteric sites in membrane-embedded targets, though empirical data specific to undecyl derivatives is sparse.
Table 2: Exploration Strategies for Azepane Scaffolds
Research Paradigm | Methodology | Key Findings for Azepanes |
---|---|---|
Combinatorial Enumeration | GDB-4c database mining; Novelty screening vs. PubChem | 60% novelty rate; Bias toward 7-membered rings with primary amines |
Retrosynthetic Analysis | AiZynthfinder; Commercial precursor mapping | 50% of scaffolds accessible; Fused bicyclic systems preferred |
Bioactivity Profiling | Polypharmacology browser (PPB2); Cellular assays | N-Alkylazepanes target transporters/receptors; C8–C14 chains enable membrane penetration |
Despite advances in azepane chemistry, undecyl-substituted derivatives represent a significant knowledge gap with three critical dimensions:
Synthetic Scalability: While N-alkylation routes to 1-alkylazepanes are well-established, scalable synthesis of 1-undecylazepane faces unaddressed challenges. Long-chain alkyl halides (e.g., 1-bromoundecane) exhibit reduced reactivity in SN₂ reactions with secondary amines due to steric hindrance and precipitation issues. Purification complexities arise from the amphiphilic nature of the product, complicating chromatographic separation. Novel catalytic methods (e.g., phase-transfer or microwave-assisted catalysis) remain unexplored for this specific system.
Structure-Activity Relationship (SAR) Void: Comprehensive SAR studies correlating alkyl chain length with bioactivity are absent for azepanes. In related piperidines, C12–C14 chains maximize antimicrobial activity, whereas C8–C10 chains optimize transporter inhibition. For 1-undecylazepane, predicted log P values (~5.2) suggest exceptional membrane affinity but potential solubility limitations. No empirical data exists on its interactions with biological targets—e.g., whether the undecyl chain facilitates insertion into lipid rafts or allosteric pockets in proteins like monoamine transporters or σ receptors [1] [3].
Physicochemical Characterization: Fundamental properties critical for material science and drug development—including critical micelle concentration (CMC), aqueous solubility, melting point, and partition coefficients—remain unreported for 1-undecylazepane. Analog studies suggest azepanes with >C10 chains likely form micelles and liquid crystalline phases, but experimental validation is lacking. Spectroscopic data (e.g., ¹³C NMR chemical shifts for the N-alkyl chain) would also enable quality control in synthetic applications.
These gaps highlight 1-undecylazepane not as a mere extension of shorter-chain analogs, but as a structurally distinct entity requiring targeted investigation to unlock its potential in nanotechnology and bioactive compound design.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5